molecular formula C8H10N2O B3300183 4-(Dimethylamino)nicotinaldehyde CAS No. 90006-87-4

4-(Dimethylamino)nicotinaldehyde

Cat. No.: B3300183
CAS No.: 90006-87-4
M. Wt: 150.18 g/mol
InChI Key: UZSVPQHBQXBRCF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)nicotinaldehyde is a pyridine-based aldehyde derivative featuring a dimethylamino (-N(CH₃)₂) group at the 4-position of the aromatic ring. This compound is notable for its role in stereoselective organic reactions, particularly in multicomponent processes like the Ugi reaction. For example, Mondai et al. (2011) demonstrated its use in synthesizing (1R)-N-(1-(N-tert-butylcarbamoyl)-1-(4-(dimethylamino)pyridin-3-yl)methyl)-L-valine methyl ester with 92:8 diastereoselectivity, highlighting its utility in generating enantioselective organocatalysts . The dimethylamino group enhances electron density on the pyridine ring, activating the aldehyde for nucleophilic additions and influencing reaction pathways through steric and electronic effects.

Properties

IUPAC Name

4-(dimethylamino)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-3-4-9-5-7(8)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSVPQHBQXBRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90006-87-4
Record name 4-(dimethylamino)pyridine-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)nicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with formaldehyde under acidic conditions. Another method includes the condensation of 4-dimethylaminobenzaldehyde with nicotinic acid derivatives.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound.

Scientific Research Applications

4-(Dimethylamino)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of proteins and enzymes. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 4-(Dimethylamino)nicotinaldehyde include derivatives with substitutions at the 2-, 4-, or 6-positions of the pyridine ring or additional functional groups (e.g., halogens). Below is a comparative analysis of these compounds:

Table 1: Comparison of this compound and Structural Analogs
Compound Name Substituents Molecular Weight Key Properties/Applications Reference
This compound -N(CH₃)₂ at 4-position ~164.2 (calc.) High diastereoselectivity in Ugi reactions; organocatalyst precursor
2-Chloro-4-(dimethylamino)nicotinaldehyde -Cl at 2-position, -N(CH₃)₂ at 4 184.62 Reduced solubility due to Cl; research applications in synthetic chemistry
6-(Dimethylamino)nicotinaldehyde -N(CH₃)₂ at 6-position ~164.2 (calc.) Potential steric hindrance at 6-position; limited catalytic data
4-Amino-6-chloronicotinaldehyde -NH₂ at 4-position, -Cl at 6 ~172.6 (calc.) Higher polarity; unstudied reactivity in multicomponent reactions

Reactivity and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group at the 4-position (as in this compound) strongly donates electrons, activating the aldehyde for nucleophilic attack.
  • Steric Considerations: Analogous compounds like 6-(Dimethylamino)nicotinaldehyde may experience steric hindrance due to the substituent’s proximity to the aldehyde group, limiting access to reactive sites .

Biological Activity

4-(Dimethylamino)nicotinaldehyde is a compound of significant interest due to its various biological activities, particularly in the context of enzyme interactions and metabolic processes. This article delves into the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and recent research findings.

Target Pathways
The primary target of this compound is the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is essential for converting nicotinamide to nicotinamide mononucleotide (NMN) . This interaction is crucial for replenishing intracellular NAD levels, particularly in leukemia cells, thereby influencing cellular metabolism and energy production.

Mode of Action
The compound operates through intramolecular charge transfer (ICT) , affecting various biochemical pathways. Its action can lead to enhanced NAD levels in cells, which are vital for numerous metabolic processes .

This compound exhibits notable biochemical properties that facilitate its biological activity:

  • Stability : The compound remains stable under standard laboratory conditions but can be influenced by environmental factors such as temperature and pH.
  • Cellular Effects : It has been shown to enhance cellular metabolism in leukemia cells by increasing NAD levels .
  • Transport Mechanisms : The compound can be taken up by cells via passive diffusion or active transport, depending on concentration gradients and transporter availability.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest antibacterial effects, making it a candidate for further investigation as an antimicrobial agent.
  • Anticancer Activity : The compound may inhibit tumor cell proliferation through various mechanisms, indicating potential use in cancer therapy.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation in cellular models, which could be beneficial for treating inflammatory conditions .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits antibacterial properties
AnticancerPotential to inhibit tumor growth
Anti-inflammatoryMay reduce inflammation in cellular models

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study demonstrated that supplementation with this compound could significantly replenish NAD levels in leukemia cells, enhancing their metabolic functions .
  • Another investigation revealed its potential as an anticancer agent, where it inhibited the growth of specific tumor cell lines through modulation of metabolic pathways .
  • Research also indicated its anti-inflammatory properties, suggesting a role in therapeutic applications for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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